molecular formula C7H12N2O2 B573377 4-(Azetidin-3-yl)morpholin-3-one CAS No. 178311-58-5

4-(Azetidin-3-yl)morpholin-3-one

Cat. No. B573377
CAS RN: 178311-58-5
M. Wt: 156.185
InChI Key: TVUYAXOQFUDABO-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)morpholin-3-one is a chemical compound with the molecular formula C7H14N2O . It is also known by other names such as 4-(3-AZETIDINYL)MORPHOLINE and 4-azetidin-3-ylmorpholine . The compound has a molecular weight of 142.20 g/mol .


Synthesis Analysis

The synthesis of new azetidine derivatives has been described in a paper . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of 4-(Azetidin-3-yl)morpholin-3-one consists of a four-membered azetidine ring attached to a morpholine ring . The InChI code for the compound is 1S/C7H14N2O/c1-3-10-4-2-9(1)7-5-8-6-7/h7-8H,1-6H2 .


Physical And Chemical Properties Analysis

4-(Azetidin-3-yl)morpholin-3-one has a molecular weight of 142.20 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound has a topological polar surface area of 24.5 Ų and a complexity of 108 .

Scientific Research Applications

Synthesis of New Heterocyclic Amino Acid Derivatives

“4-(Azetidin-3-yl)morpholin-3-one” is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Preparation of NH-Heterocyclic Derivatives

This compound has been applied for the preparation of NH-heterocyclic derivatives, such as azetidine, pyrrolidine, piperidine, and morpholine-saturated heterocycles . It has also been used in the synthesis of 1H-pyrazole, 1H-imidazole, 1H-1,2,4-triazole, 1H-indole, 1H-indazole, 1H-benzotriazole, and related aromatic heterocycles .

Synthesis of Spiro-azetidin-2-one Derivatives

“4-(Azetidin-3-yl)morpholin-3-one” is used in the synthesis of spiro-azetidin-2-one derivatives . The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics . Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .

Production of Structurally Diverse Spiro-Oxindole Scaffolds

This compound has been used in the production of structurally diverse spiro-oxindole scaffolds named spiro[indole-[4H]pyrazolo[3,4-b]quinolines] and spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile .

Synthesis of Amino Acids, Alkaloids, and Toxoids

Over the years, β-lactams have also emerged as versatile building blocks (β-lactam synthon method) for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .

Synthesis of Novel Heterocyclic Compounds

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Safety and Hazards

The safety data sheet for a similar compound, Morpholin-3-one, indicates that it causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research could explore the potential applications of 4-(Azetidin-3-yl)morpholin-3-one in various fields. For instance, azetidine derivatives have been studied for their potential use in the development of pharmaceutically active agents .

properties

IUPAC Name

4-(azetidin-3-yl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-7-5-11-2-1-9(7)6-3-8-4-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUYAXOQFUDABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60702270
Record name 4-(Azetidin-3-yl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

178311-58-5
Record name 4-(3-Azetidinyl)-3-morpholinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178311-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Azetidin-3-yl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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